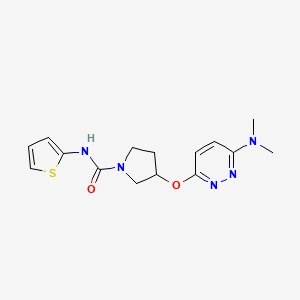

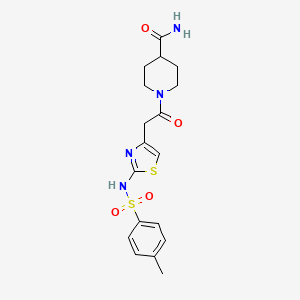

![molecular formula C18H17N3O3S B2359881 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1021039-67-7](/img/structure/B2359881.png)

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide” is a compound that has been studied for its potential use as a PET tracer for imaging GluN2A-containing NMDA receptors . The compound is based on a 5H-thiazolo[3,2-α]pyrimidin-5-one scaffold .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature, typically involving reactions such as the Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides .

Molecular Structure Analysis

The molecular structure of this compound is based on a 5H-thiazolo[3,2-α]pyrimidin-5-one scaffold . This scaffold is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized for various applications, including the development of new 1,2,3,4-tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives, as explored by Fadda et al. (2013) in the Journal of Heterocyclic Chemistry (Fadda et al., 2013).

Antimicrobial and Anticancer Properties

- Novel derivatives of thiazolo[3,2-a]pyrimidine have been evaluated for their antimicrobial and anticancer activities. Verma and Verma (2022) in the Journal of Medical Pharmaceutical and Allied Sciences reported on the synthesis of novel pyrimidine derivatives clubbed with thiazolidinone, showing promising results against microbial strains and cervical cancer cell lines (Verma & Verma, 2022).

Anti-inflammatory and Antioxidant Activities

- Research has also been conducted on the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. Tozkoparan et al. (1999) in the journal Farmaco synthesized new derivatives and tested them for anti-inflammatory activities, finding moderate activity in some compounds (Tozkoparan et al., 1999). Additionally, Kotaiah et al. (2012) in the European Journal of Medicinal Chemistry synthesized new thieno[2,3-d]pyrimidine derivatives with significant antioxidant activity (Kotaiah et al., 2012).

Preparation for Medicinal Use

- The compound has been prepared for various medicinal properties, including use in allergy medication and antimicrobial studies, as discussed by Moradivalikboni et al. (2014), highlighting the synthesis of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine and its applications (Moradivalikboni et al., 2014).

Antimicrobial and Antitumor Activities

- Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and tested their antimicrobial activity, finding significant activity against various strains (Gein et al., 2015).

Propriétés

IUPAC Name |

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-8-16(22)21-14(10-25-18(21)19-11)12-4-2-5-13(9-12)20-17(23)15-6-3-7-24-15/h2,4-5,8-10,15H,3,6-7H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHHYCEQWIZBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

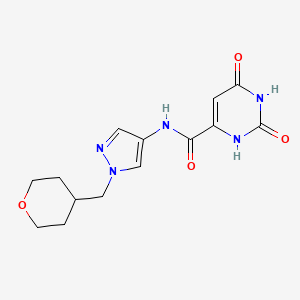

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

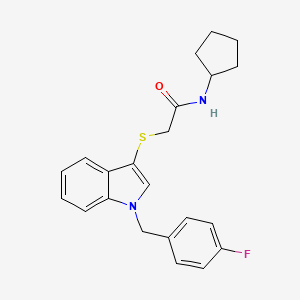

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)

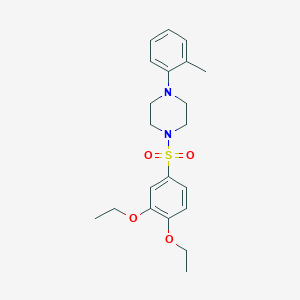

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)